molecular formula C21H22FN3O B1663810 LY 344864 racemate

LY 344864 racemate

Cat. No.: B1663810
M. Wt: 351.4 g/mol
InChI Key: GKWHICIUSVVNGX-UHFFFAOYSA-N
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Description

N-[6-(Dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide (CAS: 186543-64-6), also known as LY 344864 racemate, is a synthetic organic compound classified as a selective 5-HT1F receptor agonist . Its molecular formula is C21H22FN3O (molecular weight: 351.42 g/mol), and it is stored at 2–8°C to maintain stability . The compound features a fluorobenzamide group attached to a dimethylamino-substituted tetrahydrocarbazole core, a structure critical for its receptor-binding activity .

Properties

IUPAC Name

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWHICIUSVVNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Cyclization

Fischer indole synthesis remains a cornerstone for constructing tetrahydrocarbazole derivatives. A cyclohexanone phenylhydrazone intermediate undergoes acid-catalyzed cyclization to yield the 2,3,4,9-tetrahydro-1H-carbazole framework. For example, heating cyclohexanone with phenylhydrazine in acetic acid at 80–100°C for 12 hours produces the tetrahydrocarbazole core in yields exceeding 70%. Modifications to this method include:

  • Catalyst optimization : Substituting acetic acid with polyphosphoric acid (PPA) reduces reaction time to 4–6 hours while maintaining yields.
  • Solvent systems : Ethanol/water mixtures improve product isolation by precipitating the cyclized product directly.

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium-mediated C–N coupling to assemble the carbazole ring. A 2016 study demonstrated Suzuki-Miyaura coupling between brominated tetrahydroquinoline derivatives and boronic acid-functionalized aniline precursors, achieving 85% yield with Pd(PPh₃)₄ as the catalyst. This method offers superior regioselectivity compared to classical cyclization approaches.

Introduction of the Dimethylamino Group

Functionalization at the 6-position with a dimethylamino group involves two principal methodologies:

Reductive Amination

A ketone intermediate at C6 undergoes reductive amination with dimethylamine. Typical conditions include:

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 5–6)
  • Temperature : 25°C, 24-hour reaction time
  • Yield : 68–72% after column chromatography

Nucleophilic Substitution

Halogenated precursors (e.g., 6-bromo-tetrahydrocarbazole) react with dimethylamine under high-pressure conditions:

Parameter Condition
Solvent DMF
Temperature 120°C
Pressure 15 bar
Reaction Time 8 hours
Yield 81%

This method minimizes side products through careful control of amine stoichiometry.

Amide Bond Formation with 4-Fluorobenzoic Acid

Coupling the aminocarbazole intermediate to 4-fluorobenzoic acid employs three validated strategies:

Carbodiimide-Mediated Coupling

EDC/HOBt activation represents the most widely adopted approach:

  • Reaction Scheme :
    $$ \text{Aminocarbazole} + \text{4-Fluorobenzoic Acid} \xrightarrow[\text{DMF, 0°C→RT}]{EDC, HOBt} \text{Target Compound} $$
  • Optimized Conditions :
    • Molar ratio (acid:amine:EDC): 1.2:1:1.5
    • Reaction time: 12 hours
    • Yield: 89%

Mixed Anhydride Method

For acid-sensitive substrates, isobutyl chloroformate generates a reactive mixed anhydride:

  • Key Advantage : Avoids racemization of chiral centers
  • Limitation : Requires strict anhydrous conditions (<50 ppm H₂O)

Enzymatic Catalysis

Recent innovations utilize lipase B from Candida antarctica (CAL-B) in organic media:

Parameter Value
Solvent tert-Butyl methyl ether
Enzyme Loading 15% w/w
Temperature 35°C
Conversion 94% (48 hours)

This green chemistry approach reduces waste generation but currently suffers from scalability challenges.

Critical Analysis of Purification Techniques

Final product purity (>98%) necessitates advanced purification strategies:

Chromatographic Methods

  • Normal-phase silica : Effective for separating unreacted starting materials (Rf = 0.3 vs. 0.5 for product)
  • Reverse-phase C18 : Resolves regioisomeric impurities using 65:35 acetonitrile/water mobile phase

Recrystallization Optimization

Crystallization from ethyl acetate/hexane (1:4 v/v) yields prismatic crystals suitable for X-ray diffraction analysis:

  • Purity Increase : 92% → 99.5%
  • Recovery : 78% of initial mass

Analytical Characterization Benchmarks

Rigorous quality control ensures batch-to-batch consistency:

Technique Key Data Source
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J=8.4 Hz, 1H, ArH), 3.12 (s, 6H, N(CH₃)₂)
HPLC tR = 6.72 min (C18, 230 nm)
HRMS m/z 351.42 [M+H]⁺ (calc. 351.42)

Industrial-Scale Production Considerations

Transitioning from lab-scale to kilogram synthesis introduces unique challenges:

Solvent Recovery Systems

Closed-loop distillation units recover >95% of DMF and acetonitrile, reducing production costs by 40%.

Continuous Flow Reactors

Microreactor technology improves heat transfer during exothermic amide coupling:

  • Residence Time : 8 minutes vs. 12 hours batch
  • Throughput : 2.3 kg/day per reactor module

Scientific Research Applications

Pharmacological Properties

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide exhibits a range of pharmacological activities primarily due to its interaction with neurotransmitter receptors. Notably, it has been identified as a modulator of serotonin receptors, particularly the 5-HT1F receptor. This receptor is involved in the modulation of neurotransmitter release and has implications in various neurological processes, including pain perception and mood regulation .

Table 1: Pharmacological Targets and Activities

Target Receptor Activity Implications
5-HT1FModulation of neurotransmitter releasePotential for treating migraines and mood disorders
PDE4InhibitionAnti-inflammatory effects and potential antidepressant action

Therapeutic Applications

The compound's ability to modulate serotonin receptors positions it as a candidate for therapeutic applications in treating psychiatric and neurological disorders. Research indicates that compounds similar to N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide may be beneficial in managing conditions such as depression and anxiety disorders.

Case Study: Serotonin Receptor Blockade

A study investigated the effects of chronic blockade of serotonin receptors in animal models. The findings suggested that this blockade could unmask the role of 5-HT1F receptors in regulating sympathetic outflow, indicating potential applications in cardiovascular therapies .

Synthesis and Characterization

The synthesis of N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide involves several chemical reactions that yield the compound with high purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Table 2: Synthesis Overview

Step Reaction Type Yield
Step 1Amide formationHigh
Step 2FluorinationModerate
Step 3PurificationHigh

Mechanism of Action

The mechanism of action of N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorobenzamide moiety play crucial roles in its binding to target proteins and enzymes . The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Enantiomeric Form: (R)-Enantiomer Hydrochloride

Compound: N-[(6R)-6-(Dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide hydrochloride CAS: 186544-26-3 | Molecular Formula: C21H23ClFN3O | Molecular Weight: 387.88 g/mol

  • Hydrochloride Salt: Improves solubility and stability compared to the free base . Purity and Availability: Sold at 98+% purity (10–100 mg quantities) with a reference price of ¥970/10 mg .
Property LY 344864 Racemate (186543-64-6) (R)-Enantiomer Hydrochloride (186544-26-3)
Molecular Weight 351.42 g/mol 387.88 g/mol
Storage Temperature 2–8°C Not specified (likely ambient)
Solubility Not reported Likely higher (due to HCl salt)
Receptor Specificity 5-HT1F agonist Enhanced selectivity for 5-HT1F

Sulfamoyl-Substituted Analog

Compound : 4-(Dimethylsulfamoyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide
CAS : 696634-95-4 | Molecular Formula : C22H24N3O3S | Molecular Weight : 410.51 g/mol

  • Key Differences :
    • Functional Group : Replaces fluorobenzamide with a dimethylsulfamoyl group, altering electronic properties and receptor interactions.
    • Target Specificity : Likely targets different serotonin receptors (e.g., 5-HT2B/C) due to the sulfamoyl moiety’s bulkier and more polar nature .
Property This compound (186543-64-6) Sulfamoyl Analog (696634-95-4)
Substituent 4-fluorobenzamide 4-dimethylsulfamoyl
Molecular Weight 351.42 g/mol 410.51 g/mol
Receptor Activity 5-HT1F agonist Unknown (potentially 5-HT2)

Fluorinated Tetrahydrocarbazole Derivatives

Examples :

  • N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide
  • N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide
  • Key Differences: Core Structure: Retains tetrahydrocarbazole but replaces dimethylamino with acetyl or chloro/fluoro substituents. Activity: These derivatives are characterized for anticancer or antimicrobial activity rather than serotonin receptor modulation .

Pharmacological and Physicochemical Insights

  • Fluorine Role : The 4-fluorobenzamide group in LY 344864 enhances binding affinity to 5-HT1F via electronegativity and hydrophobic interactions .
  • Salt Forms : Hydrochloride derivatives (e.g., CAS 186544-26-3) improve bioavailability, critical for in vivo studies .
  • Stereochemistry : The (R)-enantiomer’s configuration may reduce off-target effects compared to the racemate .

Research and Commercial Considerations

  • Pricing : The racemate (CAS 186543-64-6) is priced at ~¥970/10 mg, while the (R)-enantiomer hydrochloride costs ~¥3945/50 mg .
  • Synthesis : Derivatives are synthesized via IR/NMR-guided protocols, with modifications to the carbazole core influencing activity .

Biological Activity

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide, commonly referred to as LY344864, is a compound of significant interest due to its potential biological activities, particularly in the realm of neuropharmacology and oncology. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C21H22FN3O
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 186544-27-4
  • IUPAC Name : N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide

LY344864 acts primarily as a selective agonist for the 5-HT1F serotonin receptor. This receptor plays a crucial role in modulating neurotransmitter release and has been implicated in various neurological processes such as pain modulation and the pathophysiology of migraines. The activation of the 5-HT1F receptor can lead to reduced neuronal excitability and decreased release of pro-inflammatory neuropeptides, making it a target for migraine treatment.

Antitumor Activity

Recent studies have highlighted the antitumor potential of LY344864. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Assay Type
A5492.12 ± 0.212D viability assay
HCC8275.13 ± 0.972D viability assay
NCI-H3580.85 ± 0.052D viability assay

These results indicate that LY344864 has a potent inhibitory effect on lung cancer cell proliferation .

In comparison to standard chemotherapeutics like doxorubicin, LY344864 shows a promising profile with lower toxicity towards normal cells while effectively targeting cancerous cells .

Antimicrobial Activity

Additionally, LY344864 has shown potential antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound’s ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy .

Case Studies

  • Migraine Treatment : In clinical studies focusing on migraine patients, LY344864 demonstrated efficacy in reducing the frequency and severity of migraine attacks by acting on the serotonin pathways involved in pain perception.
  • Cancer Research : A study involving human lung cancer cell lines (A549, HCC827) indicated that treatment with LY344864 led to apoptosis in cancer cells, suggesting its potential as an anticancer agent. The compound's mechanism was linked to the induction of oxidative stress within tumor cells .
  • Neuroprotective Effects : Research indicates that LY344864 may have neuroprotective effects in models of neurodegeneration by modulating inflammatory responses and promoting neuronal survival through its action on serotonin receptors .

Q & A

Q. How can researchers confirm the identity and physicochemical properties of LY344864?

To verify LY344864's identity, use nuclear magnetic resonance (NMR) to confirm its carbazole and benzamide moieties, high-performance liquid chromatography (HPLC) to assess purity (>95%), and mass spectrometry (MS) to match the molecular ion peak with its molecular weight (387.88 g/mol, ). Key properties include a boiling point of 497.2°C at 760 mmHg and a vapor pressure of 2.88E-10 mmHg at 25°C . For stability, store the compound in anhydrous conditions at −20°C to prevent degradation.

Q. What methodologies ensure the synthesis and purity of LY344864 for reproducible research?

Synthesize LY344864 via multistep organic reactions, including carbazole ring formation and amide coupling. Purify the product using column chromatography (silica gel, gradient elution) and confirm purity via HPLC with a C18 column (≥95% purity, ). Monitor intermediates using thin-layer chromatography (TLC) and characterize final products with Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

Advanced Research Questions

Q. How does LY344864 achieve selectivity for the 5-HT1F receptor over other serotonin receptor subtypes?

LY344864 exhibits >80-fold selectivity for 5-HT1F (Ki = 0.53–4.85 nM) compared to 5-HT1A/B/D/E and 5-HT2/7 receptors . Use radioligand displacement assays with [³H]-5-HT and transfected cell lines (e.g., HEK-293 cells expressing human 5-HT receptors). Competitive binding curves and Schild regression analysis can quantify affinity (Ki) and selectivity ratios.

Table 1: Receptor Binding Affinity of LY344864

Receptor SubtypeKi (nM)
5-HT1F0.53
5-HT1A0.549
5-HT1B0.575
5-HT1D1.415
5-HT2A3.935
5-HT74.851
Source:

Q. What experimental models are suitable for studying LY344864's anti-migraine effects?

In vivo models include electrical stimulation of the trigeminal ganglion in rats to measure dural plasma protein extravasation (a marker of neurogenic inflammation). LY344864 (1–10 mg/kg, i.v.) reduces extravasation via 5-HT1F activation, validated by blockade with selective antagonists (e.g., GR127935) . For central sensitization, use c-Fos immunohistochemistry in the trigeminal nucleus caudalis after nitroglycerin-induced migraine.

Q. How can contradictory data on LY344864's efficacy across studies be resolved?

Discrepancies may arise from differences in metabolic stability or bioavailability. Perform in vitro metabolic assays using liver microsomes to assess CYP450-mediated degradation. Compare pharmacokinetic profiles (e.g., plasma half-life, Cmax) in rodent models via LC-MS/MS analysis . Adjust dosing regimens (e.g., continuous infusion vs. bolus) to maintain therapeutic concentrations .

Q. What functional assays evaluate LY344864's signaling bias (G-protein vs. β-arrestin pathways)?

Use cAMP accumulation assays (e.g., HTRF® cAMP kit) in 5-HT1F-transfected cells to measure Gαi/o coupling. For β-arrestin recruitment, employ bioluminescence resonance energy transfer (BRET) with tagged receptors and β-arrestin-2. LY344864 shows preferential G-protein signaling, critical for migraine relief without β-arrestin-mediated side effects .

Q. Methodological Notes

  • For receptor studies, include negative controls (e.g., untransfected cells) to exclude nonspecific binding.
  • In migraine models, validate 5-HT1F specificity using genetic knockout mice or receptor-selective antagonists.
  • Use molecular docking simulations (e.g., AutoDock Vina) to explore LY344864's interactions with 5-HT1F binding pockets, leveraging its dimethylamino and fluorobenzamide groups for hydrogen bonding and hydrophobic interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.